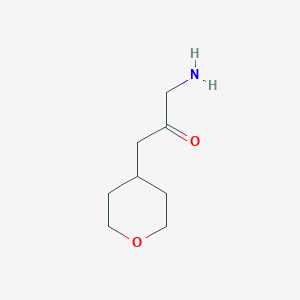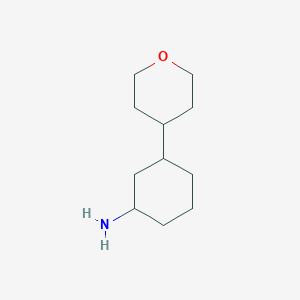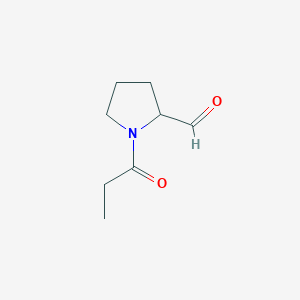
1-Propanoylpyrrolidine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanoylpyrrolidine-2-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a propanoyl group and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions: 1-Propanoylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and functional group transformations are applied. Industrial production would likely involve optimizing reaction conditions for yield and purity, using scalable processes and cost-effective reagents.
化学反应分析
Types of Reactions: 1-Propanoylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield pyrrolidin-2-ones, while reduction can produce corresponding alcohols.
科学研究应用
1-Propanoylpyrrolidine-2-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 1-Propanoylpyrrolidine-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The propanoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
相似化合物的比较
Pyrrolidine-2-carbaldehyde: Shares the pyrrolidine ring and aldehyde group but lacks the propanoyl substitution.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine, commonly used in organic synthesis.
Prolinol: A hydroxylated derivative of pyrrolidine, known for its use in asymmetric synthesis.
Uniqueness: 1-Propanoylpyrrolidine-2-carbaldehyde is unique due to the presence of both the propanoyl and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in medicinal chemistry .
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
1-propanoylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h6-7H,2-5H2,1H3 |
InChI 键 |
IXNYNWGUTSGKAH-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1CCCC1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)
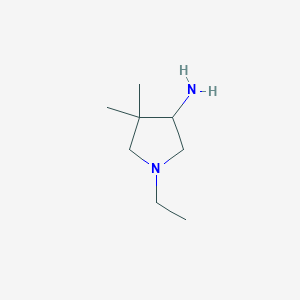
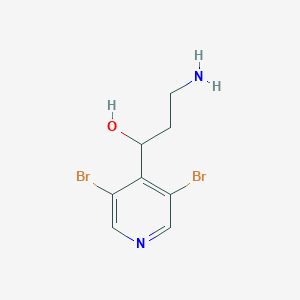
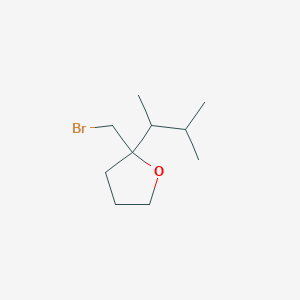
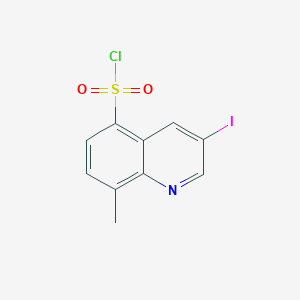
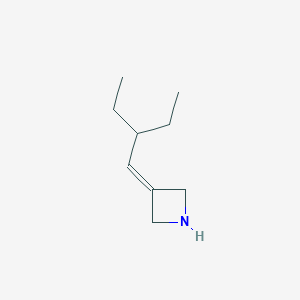
![{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid](/img/structure/B13173785.png)

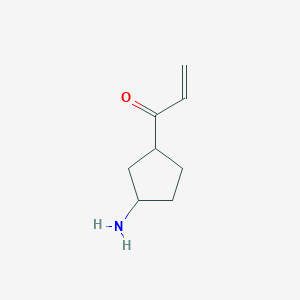
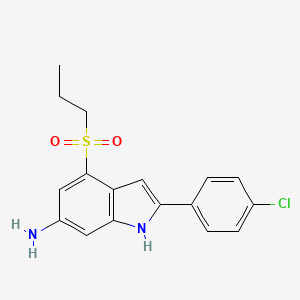
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
